molecular formula C7H14N2O B3221735 (S)-1-(3-Aminopiperidin-1-yl)ethanone CAS No. 1207602-55-8

(S)-1-(3-Aminopiperidin-1-yl)ethanone

Cat. No.: B3221735
CAS No.: 1207602-55-8
M. Wt: 142.2 g/mol
InChI Key: IXINAEREEWKDJW-ZETCQYMHSA-N
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Description

(S)-1-(3-Aminopiperidin-1-yl)ethanone is a chiral compound with a piperidine ring substituted with an amino group at the 3-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopiperidin-1-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Amination: Introduction of the amino group at the 3-position of the piperidine ring.

    Ketone Formation: Introduction of the ethanone group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Aminopiperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted piperidines.

Scientific Research Applications

(S)-1-(3-Aminopiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Aminopiperidin-1-yl)ethanone: The enantiomer of (S)-1-(3-Aminopiperidin-1-yl)ethanone.

    1-(3-Aminopiperidin-1-yl)propanone: A similar compound with a propanone group instead of an ethanone group.

    3-Aminopiperidine: The parent compound without the ethanone group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an amino group and an ethanone group, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[(3S)-3-aminopiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXINAEREEWKDJW-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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